(E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[4-[[(E)-but-2-enoyl]amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-2-5-15(24)18-13-8-10-14(11-9-13)23-21-16(20-22-23)17(25)19-12-6-3-4-7-12/h2,5,8-12H,3-4,6-7H2,1H3,(H,18,24)(H,19,25)/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJHQTJIDRLZCK-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
1. Synthesis and Characterization
The synthesis of tetrazole derivatives typically involves multi-component reactions that yield compounds with diverse substituents. The specific compound can be synthesized through methods that incorporate cyclopentyl and but-2-enamido groups, leading to a structure conducive to biological activity. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the desired compound.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives, particularly in inhibiting various cancer cell lines. For instance, a related study evaluated the cytotoxic effects of tetrazole derivatives against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values of 44.77 µg/mL for A431 and 201.45 µg/mL for HCT116, suggesting that similar derivatives may exhibit potent anticancer effects due to their structural properties .
Table 1: Cytotoxic Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4c | A431 (Epidermoid) | 44.77 |
| 4c | HCT116 (Colon) | 201.45 |
| Doxorubicin | A431 (Epidermoid) | Positive Control |
3. Antimicrobial Activity
The antimicrobial properties of tetrazole derivatives have also been explored. In a screening for antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, certain compounds demonstrated minimal inhibitory concentrations (MIC) as low as 1.56 mg/mL against S. aureus, indicating strong antibacterial potential .
Table 2: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 4a | Klebsiella pneumoniae | 6.25 |
| 4a | Staphylococcus aureus | 1.56 |
| 4c | Candida albicans | 12.5 |
4. Antioxidant Activity
Antioxidant assays using the DPPH method have shown that tetrazole derivatives possess significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. Compound 4c exhibited a scavenging rate of approximately 72% at varying concentrations, demonstrating its potential as an antioxidant agent .
5. Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of tetrazole derivatives with specific enzymes, such as CSNK2A1, which is implicated in cancer progression. The binding energies observed suggest that these compounds can effectively interact with the active sites of target proteins, enhancing their therapeutic potential .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels thiazole carboxamide protocols (), using coupling reagents like HATU or EDCI for amide bond formation.
- Structure-Activity Relationships (SAR): But-2-enamido Group: The (E)-configuration is critical for spatial alignment with targets, as cis isomers may sterically hinder binding. Cyclopentyl vs. Aminoalkyl: The cyclopentyl group balances lipophilicity and bulk, avoiding excessive solubility issues seen with tertiary amines (e.g., diethylamino).
- Contradictions and Gaps: While patents emphasize aminoalkyl substituents (–5,7), the target compound’s cyclopentyl group suggests a novel optimization strategy, possibly to evade metabolic degradation observed in alkylamine derivatives.
Q & A
Q. What are the critical steps and reagents for synthesizing (E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide?
The synthesis typically involves:
- Tetrazole ring formation : Sodium azide (NaN₃) is used under controlled conditions (e.g., refluxing in DMF at 80–100°C) to generate the tetrazole core .
- Amide coupling : Carbodiimide reagents (e.g., EDC/HOBt) facilitate the conjugation of the but-2-enamido and cyclopentylcarboxamide groups to the phenyltetrazole scaffold .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How is the compound’s structural integrity validated post-synthesis?
A combination of spectroscopic and crystallographic methods is employed:
| Technique | Key Parameters/Peaks | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 7.8–8.2 ppm (aromatic protons), δ 165–170 ppm (tetrazole carbons) | Confirms substituent positions . |
| IR | ~1670 cm⁻¹ (amide C=O), ~1540 cm⁻¹ (tetrazole ring) | Identifies functional groups . |
| X-ray crystallography | Hydrogen bonding (N–H···O/S) and dihedral angles | Resolves stereochemistry . |
| HRMS | m/z [M+H]⁺ calculated vs. observed | Validates molecular formula . |
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity for azide-alkyne cycloaddition .
- Temperature : 80–100°C for tetrazole formation; room temperature for amide coupling to prevent racemization .
- Catalysts : Zinc chloride (ZnCl₂) or copper(I) iodide (CuI) may accelerate ring-forming reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Molecular docking (AutoDock Vina): Predicts binding affinities to target proteins (e.g., kinases) by analyzing ligand-receptor interactions (docking scores ≤ -7.0 kcal/mol suggest strong binding) .
- Molecular dynamics (MD) simulations (GROMACS): Assesses binding stability over 100 ns trajectories, monitoring RMSD (<2.0 Å) and hydrogen bond persistence .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity and electronic properties .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Dose-response assays : Validate IC₅₀ discrepancies using orthogonal methods (e.g., fluorescence polarization vs. SPR).
- Metabolite screening (LC-MS/MS): Identifies degradation products or active metabolites that may alter activity .
- Structural analogs : Compare SAR trends to isolate critical functional groups (e.g., cyclopentyl vs. cyclohexyl for target selectivity) .
Q. How does the compound interact with membrane transporters or enzymes in vitro?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd rates) to immobilized targets (e.g., P-glycoprotein) .
- Fluorescence quenching assays : Monitors conformational changes in enzymes (e.g., cytochrome P450) via tryptophan emission shifts (Δλ ~10 nm) .
- Competitive inhibition studies : Co-incubation with known substrates (e.g., ATP for kinases) quantifies inhibitory potency (Ki values) .
Q. What analytical methods quantify the compound in biological matrices?
- HPLC-UV/FLD : Retention time ~8.2 min (C18 column, acetonitrile/0.1% TFA mobile phase) with LOD ≤ 0.1 µg/mL .
- LC-MS/MS : MRM transitions (e.g., m/z 432 → 285 for quantification) enable specificity in plasma/brain homogenates .
Methodological Considerations
- Data Contradictions : Cross-validate anomalous results (e.g., inconsistent IC₅₀ values) using isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess for the (E)-configured but-2-enamido group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
